(4-Dimethylamino-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Dimethylamino-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine typically involves the reaction of 4-dimethylaminobenzyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Dimethylamino-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction could produce secondary amines.
Scientific Research Applications
(4-Dimethylamino-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving protein interactions and enzyme mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Dimethylamino-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Dimethylamino-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine
- This compound derivatives
Uniqueness
The uniqueness of this compound lies in its structural properties, which allow it to interact with a wide range of molecular targets. This makes it a versatile compound in various research fields .
Properties
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-2,2,6,6-tetramethylpiperidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3/c1-17(2)11-15(12-18(3,4)20-17)19-13-14-7-9-16(10-8-14)21(5)6/h7-10,15,19-20H,11-13H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOMAMNYIIILEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCC2=CC=C(C=C2)N(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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